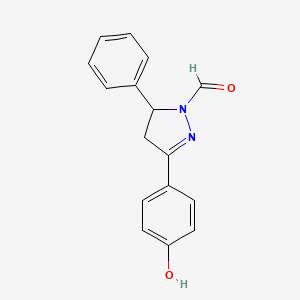![molecular formula C24H28N2O2 B6052958 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6052958.png)
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone, also known as PPAP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. PPAP is a member of the pyrrolidinone class of compounds and has been shown to have unique properties that make it a promising candidate for further research.
作用機序
The mechanism of action of 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone is not fully understood. However, it is believed that the compound works by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone has also been shown to reduce inflammation and oxidative stress, which may contribute to its anti-tumor and anti-depressant effects.
実験室実験の利点と制限
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone has several advantages for lab experiments. The compound is easy to synthesize and can be produced in large quantities. 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone is also stable and has a long shelf life, which makes it ideal for long-term experiments. However, there are some limitations to using 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone in lab experiments. The compound is relatively new, and there is limited information available on its toxicity and side effects. Researchers must also be careful when handling 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone, as it is a potent compound that can cause harm if not handled properly.
将来の方向性
There are several future directions for research on 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone. One area of interest is the potential use of 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone in the treatment of neurological disorders. Researchers are also interested in exploring the anti-tumor properties of 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone and its potential use in cancer therapy. Additionally, there is a need for further research on the safety and toxicity of 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone, as well as its potential side effects.
Conclusion
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties. 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. While there are limitations to using 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone in lab experiments, the compound has several advantages and is a promising candidate for further research.
合成法
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone can be synthesized through a multistep process that involves the reaction of various reagents and catalysts. The synthesis method of 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone is complex and requires expertise in organic chemistry. The process involves the use of several chemicals, including pyrrolidine, phenethylamine, and benzaldehyde. The synthesis method of 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone has been optimized to increase the yield and purity of the compound.
科学的研究の応用
1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties. 1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
1-phenyl-3-[4-(2-phenylethyl)piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(22-15-18-26(24(22)28)21-9-5-2-6-10-21)25-16-13-20(14-17-25)12-11-19-7-3-1-4-8-19/h1-10,20,22H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIENUSBJYHNTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC2=CC=CC=C2)C(=O)C3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B6052886.png)
![N-(4-fluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6052893.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6052900.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6052906.png)
![N-(cyclopropylmethyl)-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B6052910.png)

![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B6052920.png)

![2-(2,5-dimethoxyphenyl)-N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6052922.png)
![3,5-diethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6052927.png)
![N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6052933.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-2-methylbenzamide](/img/structure/B6052948.png)
![1-(5-{[(2,6-dimethoxybenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6052965.png)
